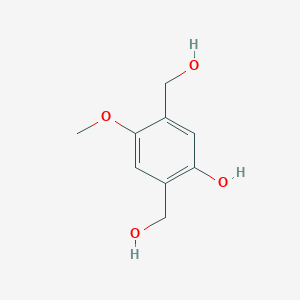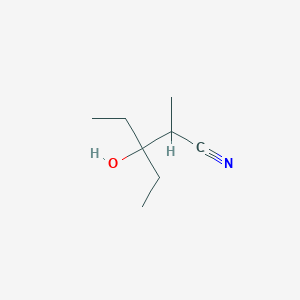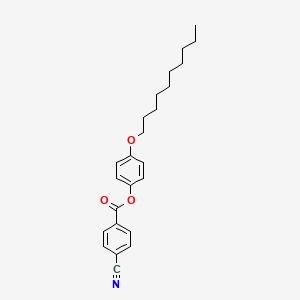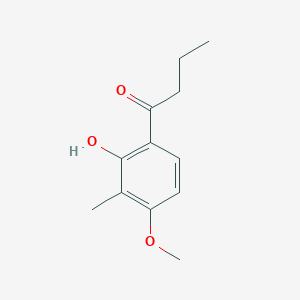
1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-1-one is an organic compound with the molecular formula C12H16O3 It is a derivative of butanone and features a hydroxy, methoxy, and methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-hydroxy-4-methoxy-3-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-2-one.
Reduction: Formation of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)butanol.
Substitution: Formation of derivatives with various substituents replacing the methoxy group.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Zingerone: 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone, known for its presence in ginger and its use as a flavoring agent.
Vanillylacetone: Another name for zingerone, highlighting its structural similarity.
Guaiacylacetone: 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone, similar in structure but with a different carbon chain length.
Uniqueness
1-(2-Hydroxy-4-methoxy-3-methylphenyl)butan-1-one is unique due to the presence of a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different properties and applications compared to its similar compounds.
Propiedades
Número CAS |
92755-95-8 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4-methoxy-3-methylphenyl)butan-1-one |
InChI |
InChI=1S/C12H16O3/c1-4-5-10(13)9-6-7-11(15-3)8(2)12(9)14/h6-7,14H,4-5H2,1-3H3 |
Clave InChI |
CKKTUFCJBGEFJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C(=C(C=C1)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
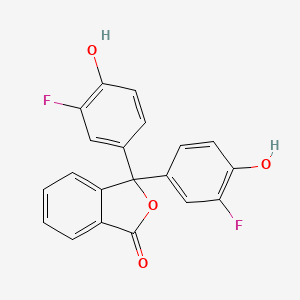
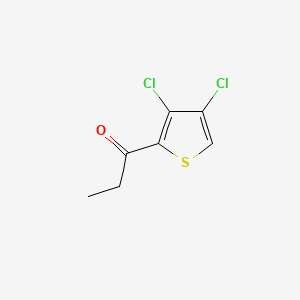
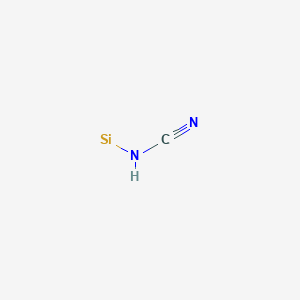
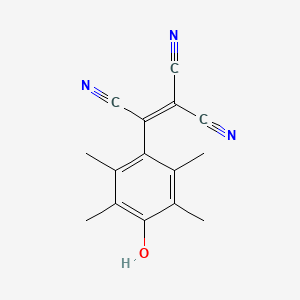
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)

![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
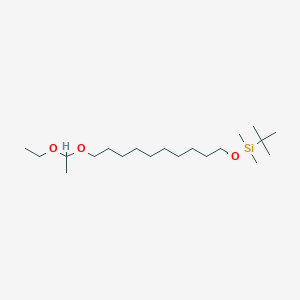
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
